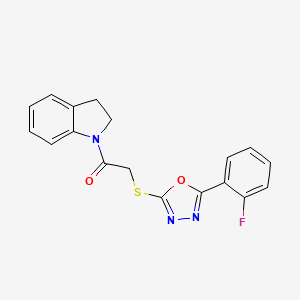

2-((5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(indolin-1-yl)ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

WAY-313201の合成経路および反応条件は、一般公開されている資料にはあまり記載されていません。 通常、適切な出発物質と試薬を用いた一連の有機反応によって合成されます。 工業生産方法では、これらの合成経路を最適化して、高い収率と純度を実現する可能性があります .

化学反応の分析

WAY-313201は、次のようなさまざまな化学反応を起こします。

酸化: この反応は、酸素の付加または水素の除去を伴います。一般的な酸化剤には、過マンガン酸カリウムや過酸化水素などがあります。

還元: この反応は、水素の付加または酸素の除去を伴います。一般的な還元剤には、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどがあります。

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、WAY-313201の酸化によりスルホキシドまたはスルホン誘導体が生成される可能性があり、還元によりチオールまたはスルフィド誘導体が生成される可能性があります .

科学研究への応用

WAY-313201は、次のような幅広い科学研究への応用があります。

化学: さまざまな有機合成反応における試薬として、反応機構を研究し、新しい合成方法を開発するために使用されます。

生物学: 生化学アッセイにおいて、酵素活性、タンパク質相互作用、細胞プロセスを調査するために使用されます。

医学: さまざまな生物学的経路における阻害剤としての役割など、潜在的な治療効果が探索されています。

科学的研究の応用

Medicinal Chemistry Applications

- Anticancer Activity : Research has indicated that derivatives of oxadiazoles exhibit significant anticancer properties by inhibiting key enzymes involved in cancer cell proliferation. The compound may function similarly by blocking targets like telomerase and topoisomerase, which are crucial for cancer cell survival and replication .

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against various pathogens. Initial studies suggest that it possesses potential as an antimicrobial agent, which could be beneficial in treating infections caused by resistant strains of bacteria .

- Anti-inflammatory Effects : Compounds containing the oxadiazole moiety have also been explored for their anti-inflammatory properties. The presence of the indoline structure may enhance these effects, making it a candidate for further development as an anti-inflammatory agent .

Materials Science Applications

- Fluorescent Materials : The unique structure of 2-((5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(indolin-1-yl)ethanone allows it to be utilized in the development of fluorescent materials. Its photophysical properties can be exploited in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

- Sensors : Due to its chemical stability and reactivity, the compound can be incorporated into sensor technologies for detecting environmental pollutants or biological markers. This application is particularly relevant in the field of biosensing.

Case Study 1: Anticancer Activity Assessment

A study published in ACS Omega evaluated a series of oxadiazole derivatives for their anticancer activity. The results showed that compounds with similar structures to this compound demonstrated significant inhibition of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Case Study 2: Antimicrobial Evaluation

In another investigation focusing on antimicrobial efficacy, derivatives were tested against Staphylococcus aureus and Escherichia coli. The findings indicated that compounds with structural similarities to the target compound exhibited minimum inhibitory concentrations (MICs) that were promising for further development as therapeutic agents against bacterial infections .

作用機序

WAY-313201の作用機序には、特定の分子標的および経路との相互作用が含まれます。 特定の酵素やタンパク質を阻害することで、さまざまな生化学プロセスを調節することが知られています。 関与する正確な分子標的と経路は、使用される特定の用途と状況によって異なります .

類似化合物との比較

WAY-313201は、次のような他の類似化合物と比較できます。

WAY-100635: セロトニン受容体選択的拮抗薬。

WAY-267464: オキシトシン受容体選択的アゴニスト。

WAY-181187: ドーパミン受容体選択的拮抗薬。

WAY-313201は、その特異的な分子構造と、標的とする特定の生化学経路においてユニークです。 この独自性は、他の化合物では効果が得られない特定の研究用途にとって貴重です .

生物活性

2-((5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(indolin-1-yl)ethanone, with CAS number 571904-77-3, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound based on diverse sources, including its antimicrobial properties, anticancer effects, and mechanisms of action.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

The molecular weight is approximately 355.4 g/mol . The presence of the oxadiazole and indoline moieties contributes to its biological activities.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various oxadiazole derivatives, including our compound of interest. The following table summarizes the minimum inhibitory concentrations (MIC) against selected pathogens:

These results indicate that this compound exhibits potent antimicrobial activity, particularly against Gram-positive bacteria.

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. A notable study investigated its effects on cancer cell lines such as MCF-7 (breast cancer) and MDA-MB 231 (triple-negative breast cancer). The findings are summarized below:

| Cell Line | IC50 (μM) | Mechanism of Action | Reference |

|---|---|---|---|

| MCF-7 | 15.0 | Induction of apoptosis | |

| MDA-MB 231 | 12.5 | Inhibition of cell proliferation via NF-kB |

The compound demonstrated significant cytotoxicity against these cancer cell lines, suggesting its potential as an anticancer agent.

The mechanisms by which this compound exerts its biological effects include:

- Inhibition of Biofilm Formation : The compound has been shown to inhibit biofilm formation in Staphylococcus aureus, which is crucial for its pathogenicity.

- Apoptosis Induction : In cancer cells, it triggers apoptotic pathways leading to cell death.

- NF-kB Pathway Modulation : It modulates the NF-kB signaling pathway, which is often dysregulated in cancer.

Case Studies

A case study involving a series of oxadiazole derivatives highlighted the importance of structural modifications in enhancing biological activity. For instance, substituents on the phenyl ring significantly influenced both antimicrobial and anticancer properties .

特性

IUPAC Name |

1-(2,3-dihydroindol-1-yl)-2-[[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14FN3O2S/c19-14-7-3-2-6-13(14)17-20-21-18(24-17)25-11-16(23)22-10-9-12-5-1-4-8-15(12)22/h1-8H,9-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZBQZCZKATXAJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(O3)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。